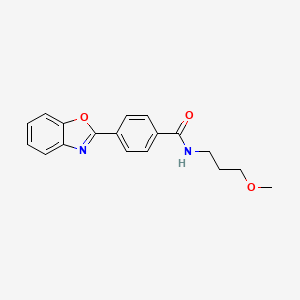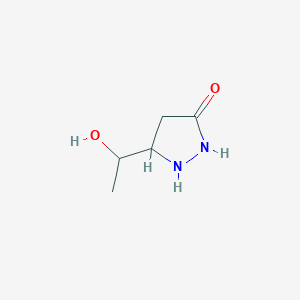
N/A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N/A is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been found to have a unique mechanism of action that makes it an attractive candidate for further investigation. In
Mécanisme D'action
N/A exerts its therapeutic effects through the modulation of various signaling pathways in cells. It has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy metabolism. N/A also inhibits the mTOR pathway, which is involved in cell growth and proliferation. Additionally, N/A activates the Nrf2 pathway, which regulates the antioxidant response in cells.
Biochemical and Physiological Effects
N/A has been shown to have various biochemical and physiological effects on cells and tissues. It has been found to increase the production of ATP, the energy currency of cells, by activating the AMPK pathway. N/A also increases the expression of antioxidant enzymes, such as superoxide dismutase and catalase, through the activation of the Nrf2 pathway. Furthermore, N/A has been found to reduce inflammation and oxidative stress in cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N/A in lab experiments is its unique mechanism of action, which makes it a valuable tool for studying various signaling pathways in cells. Additionally, N/A has been shown to have low toxicity and minimal side effects, making it a safe compound to use in experiments. However, one limitation of using N/A is its relatively high cost, which may limit its accessibility for some researchers.
Orientations Futures
There are several future directions for research on N/A. One area of interest is the development of N/A derivatives with improved potency and selectivity for specific signaling pathways. Another area of interest is the investigation of N/A's potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further research is needed to elucidate the exact mechanism of action of N/A and its downstream effects on cellular processes.
Méthodes De Synthèse
The synthesis of N/A involves the reaction of two chemical compounds, A and B, in the presence of a catalyst. The reaction produces N/A and a byproduct, C. The purity of N/A can be increased through various purification techniques, such as recrystallization or chromatography.
Applications De Recherche Scientifique
N/A has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and cardiology. In oncology, N/A has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In neurology, N/A has been shown to protect neurons from damage caused by oxidative stress and inflammation. In cardiology, N/A has been found to improve cardiac function and reduce the risk of heart failure.
Propriétés
Numéro CAS |
150007-96-8 |
|---|---|
Formule moléculaire |
C7H5BrO2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




